molecular formula C15H14N2O8 B14387475 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione CAS No. 88317-00-4

5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione

Katalognummer: B14387475
CAS-Nummer: 88317-00-4
Molekulargewicht: 350.28 g/mol
InChI-Schlüssel: VFZSLBKTEZPEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxy-dinitrophenyl group and a propanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the nitration of a suitable phenolic precursor to introduce nitro groups. This is followed by the formation of the cyclohexane ring and the introduction of the propanoyl group. Common reagents used in these reactions include nitric acid for nitration and various catalysts to facilitate ring formation and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3,5-dinitrophenylacetic acid: Shares the hydroxy-dinitrophenyl group but differs in the acetic acid moiety.

    3,5-Dinitro-4-hydroxyphenylacetic acid: Similar structure but with different functional groups.

Uniqueness

5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88317-00-4

Molekularformel

C15H14N2O8

Molekulargewicht

350.28 g/mol

IUPAC-Name

5-(4-hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione

InChI

InChI=1S/C15H14N2O8/c1-2-11(18)14-12(19)5-8(6-13(14)20)7-3-9(16(22)23)15(21)10(4-7)17(24)25/h3-4,8,14,21H,2,5-6H2,1H3

InChI-Schlüssel

VFZSLBKTEZPEAV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1C(=O)CC(CC1=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.